

Phenylacetone Oxime: A Key Metabolite in the Deamination of Amphetamine

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Compound of Interest

Compound Name: Phenylacetone oxime

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of **phenylacetone oxime** as a significant metabolite in the deamination of amphetamine. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the metabolic pathways, quantitative data, and experimental protocols relevant to the study of this biotransformation.

Introduction

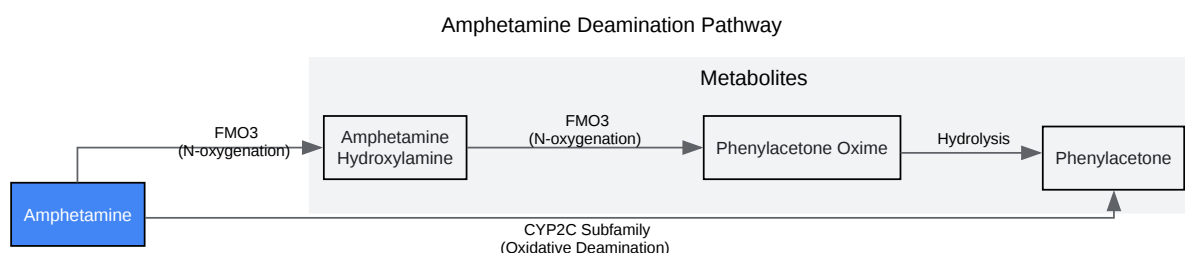
Amphetamine, a potent central nervous system stimulant, undergoes extensive metabolism in the body. One of the primary metabolic routes is oxidative deamination, a process that leads to the formation of phenylacetone. This ketone is subsequently metabolized to benzoic acid and excreted as hippuric acid.[1] An important intermediate in this deamination pathway is **phenylacetone oxime**. [2][3][4][5] The formation of **phenylacetone oxime** is primarily catalyzed by two key enzyme systems: the cytochrome P450 (CYP) superfamily and the flavin-containing monooxygenase (FMO) system.[1][6] Understanding the intricacies of this metabolic pathway is crucial for comprehending the pharmacokinetics, pharmacodynamics, and toxicological profile of amphetamine.

Metabolic Pathways of Amphetamine Deamination

The conversion of amphetamine to phenylacetone involves a complex interplay of enzymatic reactions. The two main pathways leading to the formation of **phenylacetone oxime** are:

- **Cytochrome P450-Mediated Metabolism:** Various CYP isozymes, particularly from the CYP2C subfamily, are involved in the oxidative deamination of amphetamines.[6] This pathway directly contributes to the formation of phenylacetone.
- **Flavin-Containing Monooxygenase (FMO)-Mediated Metabolism:** FMOs, specifically FMO3 in humans, catalyze the N-oxygenation of amphetamine to its corresponding hydroxylamine. [1] This hydroxylamine intermediate is then further oxidized to **phenylacetone oxime**. [7]

The overall metabolic cascade can be visualized as follows:



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Figure 1: Metabolic pathway of amphetamine to phenylacetone.

Quantitative Data on Amphetamine Metabolism

The enzymatic conversion of amphetamine to its metabolites has been characterized by kinetic studies. The Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_{max}) provide insights into the affinity of the enzymes for the substrate and the efficiency of the metabolic process.

Substrate	Enzyme/System	K _m (μM)	V _{max} (nmol/min/mg protein)	Reference
Amphetamine	Rabbit Liver Microsomes	Lowest Affinity (relative)	N/A	[6]
Benzphetamine	Rabbit Liver Microsomes	Higher Affinity (relative)	Highest V _{max} (relative)	[6]
Methamphetamine	Rat Liver Microsomes (N-demethylation)	1000	N/A	[8]
p-Hydroxymethamphetamine	Rat Liver Microsomes (N-demethylation)	1600	N/A	[8]
Amphetamine	Rat Liver Microsomes (p-hydroxylation)	10.2	N/A	[8]
Methamphetamine	Rat Liver Microsomes (aromatic hydroxylation)	10.6 and 2200	N/A	[8]

Table 1: Enzyme Kinetic Parameters for Amphetamine and Related Compounds Metabolism

Experimental Protocols

The identification and quantification of **phenylacetone oxime** and other amphetamine metabolites are typically performed using chromatographic techniques coupled with mass spectrometry.

In Vitro Metabolism using Liver Microsomes

This protocol describes a general procedure for studying the metabolism of amphetamine in vitro using liver microsomes.

Objective: To determine the formation of phenylacetone and other metabolites from amphetamine in a controlled in vitro system.

Materials:

- Rat or human liver microsomes
- Amphetamine solution
- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
- Phosphate buffer (pH 7.4)
- Quenching solution (e.g., ice-cold acetonitrile)
- Internal standard

Procedure:

- Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the amphetamine solution.
- Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.
- Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
- Incubation: Incubate the mixture at 37°C for a specified period (e.g., 30-60 minutes) with gentle shaking.
- Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
- Protein Precipitation: Vortex the mixture and centrifuge at a high speed to pellet the precipitated proteins.

- Sample Collection: Transfer the supernatant containing the metabolites to a new tube for analysis.
- Analysis: Analyze the supernatant using a validated analytical method, such as GC-MS or LC-MS/MS.

In Vitro Metabolism Experimental Workflow

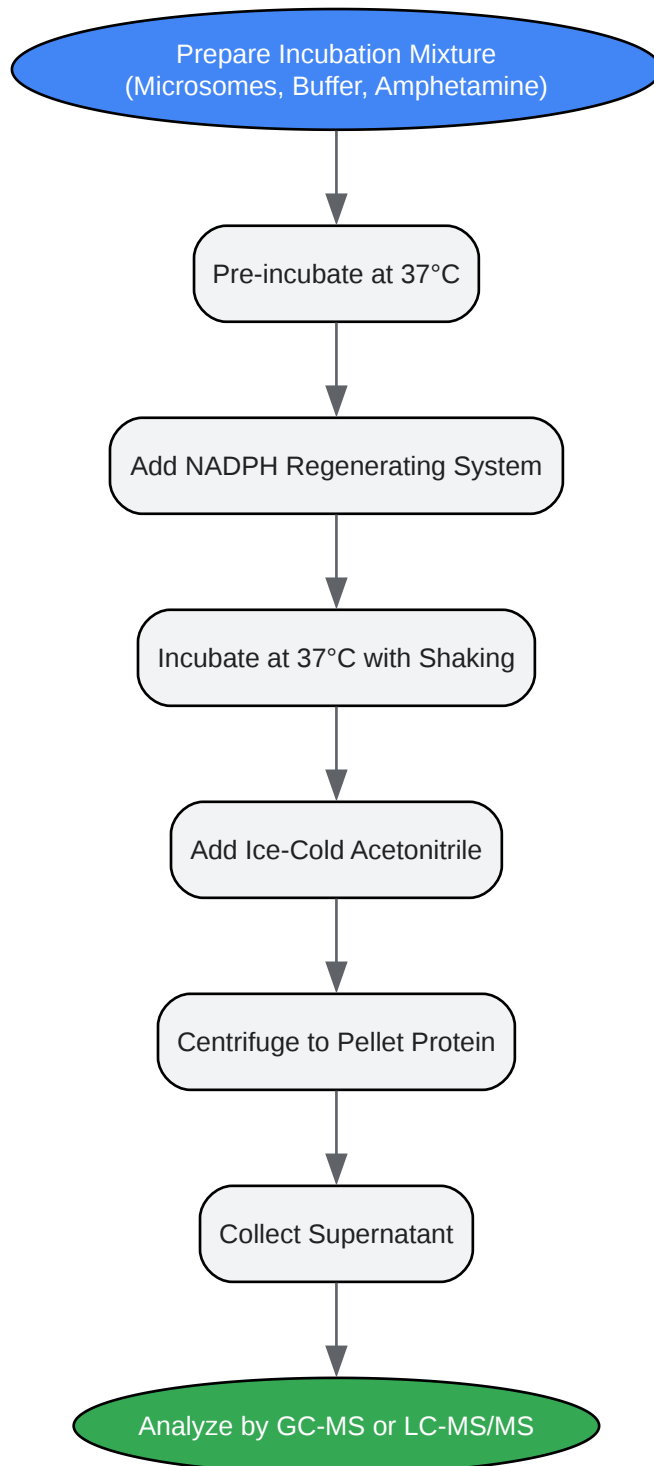
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Figure 2: Experimental workflow for in vitro amphetamine metabolism.

Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis

This protocol outlines a general procedure for the analysis of amphetamine and its metabolites in biological samples.^{[1][7][9]}

Objective: To identify and quantify amphetamine and its metabolites, including phenylacetone, in a biological matrix.

Materials:

- Biological sample (e.g., urine, blood, microsomal incubate)
- Internal standard (e.g., deuterated amphetamine)
- Extraction solvent (e.g., ethyl acetate)
- Derivatizing agent (e.g., trifluoroacetic anhydride - TFAA or heptafluorobutyric anhydride - HFBA)
- GC-MS system with a suitable capillary column

Procedure:

- Sample Preparation:
 - To a specified volume of the biological sample, add the internal standard.
 - Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the layers.
 - Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Derivatization:
 - Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate).

- Add the derivatizing agent (TFAA or HFBA).
- Heat the mixture at a specified temperature (e.g., 70°C) for a defined time to facilitate the derivatization reaction.[9]
- Evaporate the mixture to dryness again.
- Reconstitution and Injection:
 - Reconstitute the derivatized residue in a small volume of a suitable solvent (e.g., ethyl acetate).
 - Inject an aliquot of the reconstituted sample into the GC-MS system.
- GC-MS Analysis:
 - Gas Chromatography: Separate the derivatized analytes on a capillary column using a temperature program that provides optimal resolution.
 - Mass Spectrometry: Detect the eluted compounds using a mass spectrometer, typically in selected ion monitoring (SIM) mode for quantitative analysis or full scan mode for qualitative identification.

Conclusion

Phenylacetone oxime is a critical intermediate in the deamination of amphetamine, a metabolic process driven by both CYP450 and FMO enzyme systems. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers and drug development professionals. A thorough characterization of this metabolic pathway is essential for predicting drug-drug interactions, understanding inter-individual variability in drug response, and assessing the overall safety and efficacy of amphetamine and related compounds. Further research focusing on the precise contribution of each enzyme and the factors influencing their activity will continue to enhance our knowledge in this area.

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